(1,4-Dioxan-2-yl)methanol

Solubility Drug-likeness LogP

(1,4-Dioxan-2-yl)methanol, also known as 2-hydroxymethyl-1,4-dioxane, is a heterocyclic organic compound of the 1,4-dioxane class. It is a colorless to yellow liquid characterized by its dual functionality: a stable 1,4-dioxane ring and a reactive primary alcohol group.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 29908-11-0
Cat. No. B041635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Dioxan-2-yl)methanol
CAS29908-11-0
Synonyms2-Methanol-p-dioxane;  1,2-Ethylideneglycerol;  1,4-Dioxan-2-ylmethanol;  2-(Hydroxymethyl)-1,4-dioxane;  p-Dioxanemethanol
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC1COC(CO1)CO
InChIInChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2
InChIKeyCMEPUAROFJSGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,4-Dioxan-2-yl)methanol (CAS 29908-11-0): A Heterocyclic Building Block for Specialty Chemicals and Research


(1,4-Dioxan-2-yl)methanol, also known as 2-hydroxymethyl-1,4-dioxane, is a heterocyclic organic compound of the 1,4-dioxane class. It is a colorless to yellow liquid characterized by its dual functionality: a stable 1,4-dioxane ring and a reactive primary alcohol group [1]. This combination makes it a valuable chiral building block and intermediate in organic synthesis, with applications ranging from pharmaceuticals to materials science .

Why Generic (1,4-Dioxan-2-yl)methanol Substitution Fails in Critical Applications


In-class compounds like 1,4-dioxane or simple alcohols cannot substitute for (1,4-Dioxan-2-yl)methanol in applications requiring its specific physicochemical properties and reactivity. The presence of the hydroxymethyl group introduces a hydrophilic and reactive handle that is absent in 1,4-dioxane [1], altering solubility and enabling further derivatization . Furthermore, the compound's inherent chirality, existing as distinct (R)- and (S)-enantiomers [2], is a critical feature for asymmetric synthesis and biological interactions, where stereochemistry dictates activity and selectivity. The following evidence demonstrates the quantifiable differences that preclude simple substitution.

Quantitative Differentiation of (1,4-Dioxan-2-yl)methanol (CAS 29908-11-0) Against Analogs


Enhanced Hydrophilicity vs. 1,4-Dioxane: Quantified by logP and Solubility

(1,4-Dioxan-2-yl)methanol demonstrates significantly higher hydrophilicity compared to its parent analog, 1,4-dioxane, a critical factor for applications in aqueous environments or where compound partitioning is key. The calculated LogP for (1,4-Dioxan-2-yl)methanol is approximately -0.91 (XLOGP3) to -0.61 (WLOGP) , whereas the LogP for 1,4-dioxane is approximately -0.27 [1]. This increased polarity translates to a predicted aqueous solubility of 469 g/L at 25°C for (1,4-Dioxan-2-yl)methanol .

Solubility Drug-likeness LogP Hydrophilicity

Reduced Vapor Pressure and Altered Volatility Profile vs. 1,4-Dioxane

The addition of the hydroxymethyl group to the dioxane scaffold significantly reduces vapor pressure, impacting handling safety and use in open systems. (1,4-Dioxan-2-yl)methanol has a calculated vapor pressure of 0.0503 mmHg at 25°C . In contrast, 1,4-dioxane has a vapor pressure of 38.1 mmHg at 25°C [1]. The boiling point also increases from 101.1°C for 1,4-dioxane to 208.2°C for (1,4-Dioxan-2-yl)methanol .

Volatility Process Safety Vapor Pressure

Chiral Recognition: Access to (R)- and (S)-Enantiomers vs. Racemate

(1,4-Dioxan-2-yl)methanol is a chiral compound, and both (R)- and (S)-enantiomers are commercially available [1]. This is a critical differentiator from the racemic mixture and from non-chiral analogs like 1,4-dioxane or 2-methanol-1,4-dioxane. While the racemate (1,4-Dioxan-2-yl)methanol (CAS 29908-11-0) is widely used, the specific enantiomers (e.g., (R)-(1,4-Dioxan-2-yl)methanol, CAS 406913-88-0) [2] are essential for applications requiring stereochemical control.

Chiral Synthesis Enantiomers Stereochemistry

Reactivity Profile: Hydroxyl Group Enables Esterification for Plasticizer Synthesis

The primary alcohol group of 1,4-dioxanemethanol enables reactions that are not possible with simple 1,4-dioxane. A patent explicitly describes the esterification of 1,4-dioxanemethanol with dicarboxylic acids to yield molecules containing both ester and ether bonds, which are useful as plasticizers, viscosity improvers, and in waxes and polishes [1]. This is a direct functional application not achievable with 1,4-dioxane.

Plasticizer Esterification Polymer Chemistry

GHS Hazard Profile: Lower Flammability Risk Compared to 1,4-Dioxane

The GHS hazard classifications for (1,4-Dioxan-2-yl)methanol indicate a lower flammability risk than 1,4-dioxane. (1,4-Dioxan-2-yl)methanol carries the H227 (Combustible liquid) warning [1] and a flash point of 96.3°C . In contrast, 1,4-dioxane is classified as H225 (Highly Flammable liquid and vapor) with a flash point of 12°C [2]. This places (1,4-Dioxan-2-yl)methanol in a less stringent storage and handling category.

Safety GHS Classification Flammability

Purity and Quality Control: 97% Assay Standard vs. Technical Grade 1,4-Dioxane

Commercially sourced (1,4-Dioxan-2-yl)methanol is routinely supplied with a standard purity of ≥97% , accompanied by batch-specific analytical data (e.g., NMR, HPLC, GC) . This contrasts with technical or reagent-grade 1,4-dioxane, which is often supplied at lower purities (e.g., 99% or 99.5%) without the same level of detailed characterization for use as a precise building block. The defined purity ensures greater reproducibility in synthetic steps.

Purity Analytical Chemistry Quality Control

Target Application Scenarios for (1,4-Dioxan-2-yl)methanol (CAS 29908-11-0)


Synthesis of Water-Soluble Drug Candidates and Probes

Medicinal chemists should prioritize (1,4-Dioxan-2-yl)methanol when designing molecules intended for aqueous environments. Its lower LogP and high predicted solubility (469 g/L) compared to 1,4-dioxane [1] provide a quantifiable advantage in improving the aqueous solubility of drug candidates, a common hurdle in drug development. The primary alcohol also serves as a convenient point for conjugation to biomolecules or tags .

Development of Safer, Less Volatile Industrial Processes

For process chemists and chemical engineers, (1,4-Dioxan-2-yl)methanol is a superior choice over 1,4-dioxane when seeking to minimize volatile organic compound (VOC) emissions and improve workplace safety. Its vapor pressure is approximately 758 times lower than that of 1,4-dioxane , and its higher flash point (96.3°C) [1] classifies it as merely combustible rather than highly flammable , reducing engineering controls and safety risks in large-scale syntheses.

Synthesis of Enantiopure Building Blocks for Asymmetric Catalysis

Researchers in asymmetric synthesis and chiral pool chemistry should select the commercially available (R)- or (S)-enantiomers of (1,4-Dioxan-2-yl)methanol (e.g., CAS 406913-88-0) . This allows for the introduction of a chiral dioxane moiety into target molecules, enabling stereochemical control that is impossible with the achiral parent compound, 1,4-dioxane [1]. This is crucial for preparing enantiomerically pure pharmaceuticals or chiral ligands.

Production of Specialty Ester-Ether Plasticizers and Viscosity Modifiers

Industrial chemists developing new plasticizers or viscosity modifiers should evaluate 1,4-dioxanemethanol as a key monomer. As described in patent literature , its ability to undergo esterification with dicarboxylic acids yields unique ester-ether compounds. This specific reactivity, stemming from its hydroxyl group, is not possible with 1,4-dioxane and provides a direct route to a niche class of industrial chemicals with tailored properties.

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